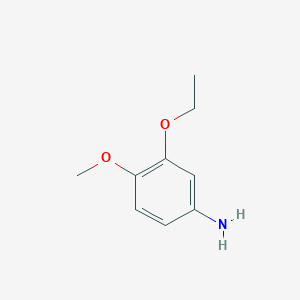

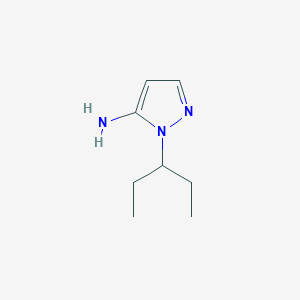

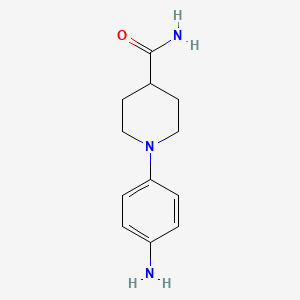

1-(2-aminoethyl)pyridin-2(1H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2-Aminoethyl)pyridin-2(1H)-one, also known as 2-aminoethylpyridine, is an organic compound with a wide range of applications in the scientific and medical research fields. It is a versatile compound, with properties that make it suitable for use in a variety of laboratory experiments and research applications. In

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

One of the notable applications of pyridin-2(1H)-one derivatives is in the field of anti-fibrotic therapy. These compounds have been synthesized and evaluated for their biological activities against fibrosis, particularly targeting hepatic stellate cells (HSC-T6). The derivatives exhibit promising anti-fibrotic activities, potentially outperforming existing drugs like Pirfenidone . They work by inhibiting the expression of collagen and reducing the content of hydroxyproline in cell culture mediums, indicating their potential as novel anti-fibrotic drugs .

Medicinal Chemistry

In medicinal chemistry, the pyrimidine moiety of these compounds is considered a privileged structure due to its wide range of pharmacological activities. The design and synthesis of novel heterocyclic compounds with pyridin-2(1H)-one as the core can lead to the discovery of new drugs with antimicrobial, antiviral, antitumor, and anti-fibrotic properties .

Collagen Prolyl 4-Hydroxylases Inhibition

These derivatives are also explored for their ability to inhibit collagen prolyl 4-hydroxylases. This enzyme plays a crucial role in the maturation of collagen, and its inhibition can be beneficial in treating diseases related to excessive collagen deposition, such as fibrosis .

Synthesis of Heterocyclic Compounds

The pyridin-2(1H)-one structure is employed in the synthesis of diverse heterocyclic compounds. These compounds are essential in chemical biology and can be used to create libraries of molecules with potential biological activities for further research and drug development .

Pharmaceutical Activities

Compounds containing the pyridin-2(1H)-one structure have been reported to exhibit a variety of pharmaceutical activities. This includes being potential candidates for antimicrobial, antiviral, and antitumor agents, which are critical areas of research in pharmaceutical sciences .

Chemical Biology

In chemical biology, these compounds are used to construct novel libraries of heterocyclic compounds. The aim is to explore their biological activities and understand their mechanisms of action, which can lead to the development of new therapeutic agents .

Drug Discovery

The pyridin-2(1H)-one derivatives are valuable in drug discovery programs. Their diverse biological activities make them suitable candidates for lead optimization and structure-activity relationship (SAR) studies, which are fundamental steps in the drug discovery process .

Eigenschaften

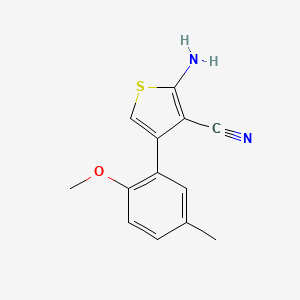

IUPAC Name |

1-(2-aminoethyl)pyridin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-4-6-9-5-2-1-3-7(9)10/h1-3,5H,4,6,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZSOENLZRWXCER-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588560 |

Source

|

| Record name | 1-(2-Aminoethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-aminoethyl)pyridin-2(1H)-one | |

CAS RN |

35597-92-3 |

Source

|

| Record name | 1-(2-Aminoethyl)pyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(1-aminoethyl)phenyl]acetamide](/img/structure/B1284904.png)